molecular formula C7H12N2O3 B14317893 1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione CAS No. 105510-46-1

1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B14317893
CAS No.: 105510-46-1
M. Wt: 172.18 g/mol
InChI Key: VEQBOWIPQLDDJI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom at the 1-position and a methyl group at the 5-position of the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-methoxyethylamine with 5-methylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolidine-2,4-diol.

    Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

  • **Substitution

Properties

CAS No.

105510-46-1

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-5-6(10)8-7(11)9(5)3-4-12-2/h5H,3-4H2,1-2H3,(H,8,10,11)

InChI Key

VEQBOWIPQLDDJI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)N1CCOC

Origin of Product

United States

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